Isoprelaurefucin

Description

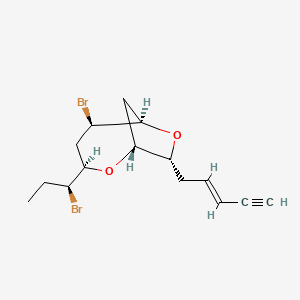

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20Br2O2 |

|---|---|

Molecular Weight |

392.13 g/mol |

IUPAC Name |

(1R,3R,5R,6R,8R)-5-bromo-3-[(1S)-1-bromopropyl]-8-[(E)-pent-2-en-4-ynyl]-2,7-dioxabicyclo[4.2.1]nonane |

InChI |

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(18-12)11(17)8-13(19-15)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5+/t10-,11+,12+,13+,14+,15+/m0/s1 |

InChI Key |

ZZAINMHCOZIURO-SIALDNDWSA-N |

Isomeric SMILES |

CC[C@@H]([C@H]1C[C@H]([C@H]2C[C@@H](O1)[C@H](O2)C/C=C/C#C)Br)Br |

Canonical SMILES |

CCC(C1CC(C2CC(O1)C(O2)CC=CC#C)Br)Br |

Synonyms |

isoprelaurefucin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Primary Algal Sources within the Genus Laurencia

Isoprelaurefucin and its related analogues are predominantly found in various species of the red algal genus Laurencia. researchgate.net This genus is globally distributed, thriving in temperate and tropical marine environments from intertidal to subtidal zones. wikipedia.orgjjis.or.krmdpi.com The production of such halogenated compounds is a characteristic feature of the family Rhodomelaceae, to which Laurencia belongs. scielo.brcsic.es

Specific species identified as primary sources include:

Laurencia nipponica : This species, particularly from Japanese coastal areas, is a well-documented source of this compound and several of its isomers, such as (3Z)-Isoprelaurefucin and Neothis compound. researchgate.netcsic.esoup.comresearchgate.netacs.org It was from this alga that this compound was originally isolated. scielo.br

Laurencia obtusa : Found in various regions including the Mediterranean Sea and the Red Sea, L. obtusa is another significant producer of this compound and other related C15 acetogenins (B1209576). nih.govmdpi.comresearchgate.netlaurencia-database.jp

Laurencia dendroidea : This species has also been reported to contain this compound. nih.gov

Laurencia subopposita : Research has identified this species as a source of this compound.

Laurencia pinnata : This alga is known to produce the analogue Isolaurepinnacin. laurencia-database.jpresearchgate.net

Laurencia okamurai : Distributed along the coast of China, this species yields a variety of C15-acetogenins, including Neothis compound. laurencia-database.jpmdpi.com

Advanced Isolation and Purification Techniques from Marine Macroalgae Extracts

The isolation of this compound from marine macroalgae is a multi-step process that begins with the extraction of the compound from the algal biomass. researchgate.net The fresh or half-dried algae are typically subjected to solvent extraction, often using methanol. oup.comcabidigitallibrary.org The resulting crude extract is a complex mixture containing thousands of different metabolites. researchgate.net

To isolate the target compound, the crude extract undergoes fractionation and purification using a combination of advanced chromatographic techniques. nih.govgeomar.de The specific methods are chosen based on the chemical properties of the compounds, such as polarity and molecular weight. nih.gov

Commonly employed techniques include:

Liquid-Liquid Partitioning : The initial extract is partitioned between different immiscible solvents to separate compounds based on their polarity. nih.govslideshare.net

Column Chromatography (CC) : Silica gel column chromatography is a fundamental step for the initial separation of the neutral oil fraction. researchgate.netoup.com This technique separates compounds based on their affinity for the stationary phase (silica gel) versus the mobile phase (solvent). alfa-chemistry.com

Thin-Layer Chromatography (TLC) : TLC is used for monitoring the separation process and for the purification of smaller quantities. alfa-chemistry.comnih.gov It is valued for its simplicity, speed, and low cost. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) : For final purification, preparative or semi-preparative HPLC is often employed. nih.govgeomar.de This technique offers high resolution and is crucial for obtaining pure compounds. researchgate.net Reversed-phase HPLC is a common configuration for separating marine natural products. slideshare.net

Countercurrent Chromatography (CCC) : This is a support-free liquid-liquid chromatography technique that avoids irreversible adsorption and deactivation of the sample, making it highly effective for separating natural products. alfa-chemistry.com

Once a pure compound is isolated, its structure is determined using modern spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. oup.comnih.gov

Chemodiversity and Distribution Patterns of this compound and its Analogues in Marine Ecosystems

The genus Laurencia is renowned for its remarkable chemodiversity, producing a vast array of halogenated secondary metabolites. scielo.brmdpi.com this compound is part of the C15 acetogenin (B2873293) family, which includes numerous structural analogues that often co-exist within the same organism or are found in different species across various geographic locations. researchgate.netscielo.br This chemical diversity is influenced by both genetic factors and environmental conditions. researchgate.netclimatechampions.net

The distribution of these compounds is not uniform. Different populations of the same species, such as L. nipponica, can exhibit distinct chemical profiles, referred to as "chemical races". researchgate.net This variation highlights the complex interplay between genetics and the marine environment in shaping the secondary metabolism of these algae.

Some of the key analogues of this compound include:

(3Z)-Isoprelaurefucin : A geometric isomer of this compound, it has been isolated as a major metabolite from L. nipponica. oup.comoup.com Its structure was confirmed through chemical correlation with this compound. oup.com

Neothis compound : A stereoisomer of (3Z)-Isoprelaurefucin, this compound has been identified in L. nipponica, L. obtusa, and L. okamurai. researchgate.netresearchgate.netacs.orglaurencia-database.jp

Isolaurepinnacin : This analogue, containing a seven-membered cyclic ether unit, was isolated from Laurencia pinnata. laurencia-database.jpresearchgate.net

Laurepinnacin : Another acetylenic cyclic ether found in L. pinnata. laurencia-database.jpcapes.gov.br

The study of these natural analogues in marine ecosystems provides insight into the ecological roles of these compounds and the evolutionary processes that drive chemical diversification in marine organisms. oist.jpcopernicus.orgifremer.fr

Advanced Structural Analysis and Stereochemical Elucidation

Spectroscopic Methodologies for Isoprelaurefucin

The elucidation of this compound's structure heavily relies on a combination of sophisticated spectroscopic techniques. These methods provide crucial information regarding the compound's connectivity, molecular formula, and the relative arrangement of atoms in three-dimensional space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for establishing the carbon framework and the relative stereochemistry of the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of (3Z)-isoprelaurefucin reveals characteristic signals for its unique structural features. For instance, the presence of a cis-2-penten-4-ynyl grouping is indicated by signals at δ 3.11 (1H, d, J=2 Hz), δ 5.59 (1H, br d, J=11 Hz), and δ 6.08 (1H, ddd, J=11, 7, 7 Hz). oup.com The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom in the molecule, offering insights into their chemical environment. The unambiguous assignments of both ¹H and ¹³C NMR data are critical for the complete structural determination. tandfonline.com

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC): Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments are employed to establish proton-proton connectivities, allowing for the tracing of spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons. Together, these experiments provide a detailed map of the molecular skeleton.

NOESY for Relative Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal in determining the relative stereochemistry of the chiral centers. By identifying protons that are close in space, NOESY provides crucial through-space correlations that help to define the spatial arrangement of substituents on the cyclic ether core.

Table 1: ¹H and ¹³C NMR Data for (3Z)-Isoprelaurefucin oup.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 83.1 (s) | |

| 2 | 80.5 (d) | 3.11 (1H, d, J=2) |

| 3 | 110.8 (d) | 5.59 (1H, br d, J=11) |

| 4 | 141.2 (d) | 6.08 (1H, ddd, J=11, 7, 7) |

| 5 | 29.8 (t) | 2.75 (2H, m) |

| 6 | 78.4 (d) | 4.09 (1H, m) |

| 7 | 81.3 (d) | 4.29 (1H, m) |

| 8 | 34.1 (t) | 2.22 (2H, m) |

| 9 | 80.1 (d) | 4.45 (1H, m) |

| 10 | 58.7 (d) | 4.01 (1H, m) |

| 11 | 33.5 (t) | 1.88 (2H, m) |

| 12 | 61.9 (d) | 3.92 (1H, m) |

| 13 | 41.2 (d) | 2.55 (1H, m) |

| 14 | 26.9 (t) | 1.75 (2H, m) |

| 15 | 14.1 (q) | 0.90 (3H, t, J=7) |

Recorded in CDCl₃

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the molecular formula of the compound. For (3Z)-isoprelaurefucin, the molecular ion peak (M+) in the mass spectrum shows a characteristic isotopic pattern for two bromine atoms, with observed m/z values of 394, 392, and 390, confirming the molecular formula as C₁₅H₂₀O₂Br₂. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for purifying compounds like this compound from natural extracts. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): In tandem MS, specific ions are selected and fragmented to provide detailed structural information. The fragmentation pattern of this compound can reveal the loss of specific side chains, such as the pentenynyl group, further confirming the proposed structure. oup.comresearchgate.net

Complementary Spectroscopic Techniques

While NMR and MS provide the bulk of the structural information, other spectroscopic techniques offer complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For (3Z)-isoprelaurefucin, the IR spectrum shows characteristic absorption bands for the terminal alkyne (3300 cm⁻¹), the carbon-carbon triple bond (2120 cm⁻¹), and the cis-double bond (760 cm⁻¹). oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. mrclab.comprocess-insights.comsci-hub.semsu.edudrawellanalytical.com The UV spectrum of (3Z)-isoprelaurefucin displays a maximum absorption (λmax) at 222 nm (ε 14600), which is characteristic of the enyne chromophore. oup.com

Chiroptical Methods for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical methods are essential for determining the absolute configuration of chiral centers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretically calculated spectra for possible stereoisomers to assign the absolute configuration. nih.gov This method is particularly powerful for complex molecules where other methods may be inconclusive. nih.gov

X-ray Crystallography in Definitive Structural Proof

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. wikipedia.orglibretexts.orgyale.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. wikipedia.orglibretexts.org Although obtaining suitable crystals of natural products can be challenging, a successful X-ray crystallographic analysis provides definitive proof of the structure and absolute stereochemistry of this compound. acs.org

Derivatization Strategies for Spectroscopic Enhancement and Structural Confirmation

Chemical derivatization can be employed to facilitate structural analysis and confirmation. nih.gov

Hydrogenation: Hydrogenation of this compound over a platinum catalyst (PtO₂) can be used to saturate the double and triple bonds. oup.com Analysis of the resulting saturated derivative by mass spectrometry can help to confirm the carbon skeleton and the position of the bromine atoms. For instance, hydrogenation of a degradation product of this compound yielded a saturated bromohydrin, and its mass spectrum showed fragment ions that were crucial in establishing the positions of the bromine and hydroxyl groups. oup.com

Chemical Correlation: The structure of a new natural product can be confirmed by chemically converting it to a known compound. For example, the absolute configuration of (3Z)-isoprelaurefucin was established through chemical correlation with the known compound hexahydrolaurefucin. oup.com This involves a series of chemical reactions to transform one molecule into the other, thereby proving their stereochemical relationship.

Biosynthetic Pathways and Mechanistic Hypotheses

Origin within the Polyketide Pathway

Isoprelaurefucin is a C15 acetogenin (B2873293), a class of secondary metabolites derived from the polyketide biosynthetic pathway. scielo.br Polyketides are a large and structurally diverse group of natural products assembled from simple carboxylate precursors, primarily acetyl-CoA and malonyl-CoA, in a process that resembles fatty acid biosynthesis. wordpress.comnih.gov In marine algae, C15 acetogenins (B1209576) are thought to arise from a C16 fatty acid precursor, which undergoes modification to form the characteristic 15-carbon backbone. scielo.br

Unlike the larger C35 or C37 acetogenins found in plants of the Annonaceae family, which are typically non-halogenated, algal acetogenins are distinguished by the frequent incorporation of halogen atoms, most commonly bromine and chlorine. scielo.brmdpi.com The polyketide pathway provides the linear carbon chain that serves as the substrate for subsequent cyclization and halogenation reactions, which are the defining steps in the biosynthesis of compounds like this compound. wordpress.com The fundamental assembly of the polyketide chain is managed by polyketide synthase (PKS) enzymes. actascientific.com

Proposed Enzymatic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of this compound from its linear polyketide precursor involves several key enzymatic transformations, primarily cyclization events initiated by halogenation. While the precise enzymatic machinery has not been fully elucidated, biomimetic syntheses and the isolation of plausible precursors have led to well-supported mechanistic hypotheses.

A central hypothesis involves the enzymatic bromoetherification of a linear C15 unsaturated diol precursor. rsc.org Pioneering studies proposed that precursors like the laurediols are substrates for peroxidase enzymes, which, in the presence of bromide ions, catalyze the formation of a bromonium ion. This electrophilic intermediate is then attacked intramolecularly by a hydroxyl group, leading to the formation of the cyclic ether core. rsc.org

For bicyclic ethers like this compound, which contains both an oxepane (B1206615) and a tetrahydrofuran (B95107) ring, the process is more complex. scielo.br It has been proposed that the formation of the tetrahydrofuran ring in (-)-isoprelaurefucin can occur from a pre-existing oxepene intermediate. rsc.org An alternative proposal for the formation of related monocyclic ethers involves an Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening (IBIAERO) reaction, where a linear epoxide precursor undergoes cyclization. rsc.orgrsc.org A subsequent bromoetherification of the remaining unsaturation could then lead to the bicyclic structure. rsc.org

Key proposed intermediates in the biosynthesis of C15 acetogenins are listed below.

| Intermediate | Description | Role in Biosynthesis |

| Linear C16 Fatty Acid | The initial building block from primary metabolism. | Serves as the ultimate precursor to the C15 carbon skeleton. scielo.br |

| Linear C15 Polyene | A long-chain unsaturated hydrocarbon derived from the fatty acid. | The substrate for initial epoxidation and/or halonium ion formation. imperial.ac.uk |

| Laurediols | Acyclic C15 unsaturated diols co-isolated with cyclic acetogenins. | Demonstrated substrates for enzymatic bromoetherification to form monocyclic ethers. rsc.orgrsc.org |

| Linear C15 Epoxide | An acyclic precursor containing an epoxide ring. | Proposed intermediate in the IBIAERO pathway for cyclic ether formation. rsc.orgrsc.org |

| Monocyclic Oxepene | A seven-membered cyclic ether intermediate. | Proposed as a direct precursor to the tetrahydrofuran ring of this compound. rsc.org |

Role of Halogenation in Biosynthetic Diversification of this compound

Halogenation is not merely a terminal decoration in the biosynthesis of this compound; it is a critical, pathway-directing event. The incorporation of bromine or chlorine is catalyzed by haloperoxidase enzymes, which are abundant in marine red algae. scielo.br This step is fundamental to the structural diversification of C15 acetogenins.

The primary role of halogenation is to initiate the cyclization cascade via a process known as halonium-ion-induced polycyclization or, more simply, haloetherification. rsc.orgrsc.org The enzymatic formation of an electrophilic bromonium (Br+) or chloronium (Cl+) ion across a double bond in the linear polyene precursor creates a reactive intermediate. This intermediate is poised for nucleophilic attack by a strategically positioned hydroxyl group along the carbon chain. The regiochemistry of this attack dictates the size of the resulting ether ring (e.g., five-, seven-, or eight-membered).

In the case of this compound, a sequence of haloetherification events is required to form its bicyclic structure. scielo.br The first cyclization may form the initial oxepane ring, followed by a second haloetherification to construct the appended tetrahydrofuran ring. The specific halogen (bromine vs. chlorine) and the site of its introduction can lead to a wide variety of structurally distinct metabolites from a common linear precursor, highlighting halogenation as a key driver of chemical diversity within the Laurencia complex. scielo.brthieme-connect.de

Comparative Biosynthetic Studies with Other Halogenated C15 Acetogenins (e.g., Laurencin (B1674560), Neothis compound)

The biosynthetic pathways of C15 acetogenins are intricately linked, with many structurally diverse compounds believed to originate from a small number of common linear precursors. This compound is often co-isolated with other acetogenins like laurencin, laurefucin, and isolaureatin (B216581) from the same algal species, Laurencia nipponica, which strongly suggests a shared biosynthetic origin. scielo.brjcu.edu.au

The structural differences between these compounds often lie in the size of the ether ring or the stereochemistry at various chiral centers. For example, laurencin features an eight-membered oxocane (B8688111) ring, whereas this compound contains a seven-membered oxepane ring fused to a tetrahydrofuran ring. scielo.br

These structural variations are thought to arise from differential cyclization of a common precursor, such as a laurediol or a related linear polyene. rsc.orgrsc.org The specific folding of the precursor chain within the enzyme's active site at the moment of halonium ion-induced cyclization determines which hydroxyl group attacks and, consequently, the size of the resulting ring.

| Compound | Key Structural Feature | Proposed Biosynthetic Divergence |

| This compound | Bicyclic: Fused oxepane and tetrahydrofuran rings. | Sequential bromoetherification events or cyclization of a monocyclic oxepene intermediate. scielo.brrsc.org |

| Laurencin | Monocyclic: Eight-membered oxocane ring. | Single bromoetherification of a linear precursor (e.g., laurediol) favoring 8-membered ring closure. rsc.orgrsc.org |

| Neothis compound | Isomeric to this compound. | Likely arises from the same pathway as this compound but with different stereochemical control at a key step. |

| Laurefucin | Monocyclic: Seven-membered oxepane ring. | Single bromoetherification of a linear precursor favoring 7-membered ring closure. scielo.br |

The comparative study of these related metabolites provides a snapshot of a divergent biosynthetic system where a single polyketide-derived substrate is channeled into multiple, distinct cyclization pathways, all driven by the versatile chemistry of enzymatic halogenation.

Chemical Synthesis Approaches

Total Synthesis Strategies of Isoprelaurefucin and its Stereoisomers

The pursuit of this compound and its related family members has led to several distinct and successful total synthesis campaigns. These approaches are often distinguished by the key reaction used to construct the central seven-membered oxepane (B1206615) core.

The core of this strategy was the development of a method for the complementary diastereoselective synthesis of α,α'-syn- and α,α'-anti-bis-alkene precursors, which are the substrates for the key RCM reaction. nih.gov The stereochemical outcome of the crucial alkylation step was found to be dependent on the choice of protecting group on an α-alkoxy amide intermediate. acs.org

When a benzyl (B1604629) group, which can chelate to the lithium cation, was used, the alkylation proceeded to give the syn-RCM substrate. Conversely, employing a non-chelating triisopropylsilyl (TIPS) group favored the formation of the anti-RCM substrate. acs.org For the synthesis of (–)-isoprelaurefucin, the anti-diene precursor was required. This was achieved with high diastereoselectivity (10:1) through the alkylation of an α-alkoxy amide with allyl bromide. acs.org Subsequent RCM of this diene using a first-generation Grubbs' catalyst afforded the key oxepene intermediate efficiently. acs.org

Table 1: Influence of Protecting Group on Diastereoselectivity in Alkylation

| Substrate Protecting Group | Chelation Ability | Resulting Diastereomer |

| Benzyl (Bn) | Chelating | syn-bis-alkene |

| Triisopropylsilyl (TIPS) | Non-chelating | anti-bis-alkene |

An alternative and highly efficient strategy for the construction of the oxepane ring involves a Prins-Peterson cyclization (PPC). This methodology has been successfully applied in the shortest enantioselective total syntheses of (+)-isolaurepinnacin and (+)-neothis compound, two natural products closely related to this compound. csic.esacs.org The key feature of this approach is the direct, one-step formation of the cis-disubstituted Δ4-unsaturated oxepane core from an unsaturated silyl (B83357) alcohol precursor. csic.esresearchgate.net

Biomimetic approaches have also been explored for the construction of the complex bicyclic ether systems found in the Laurencia family of natural products. One such strategy, employed in the first asymmetric total synthesis of (–)-laurefucin, utilizes a novel organoselenium-mediated intramolecular hydroxyetherification. researchgate.net While applied to a closely related analogue, this methodology represents a valid and powerful strategy for forming the core structure of compounds like this compound.

Organoselenium reagents are known for their unique reactivity, and in this context, they facilitate the cyclization of an acyclic precursor to form the bicyclic ether skeleton in a stereoselective manner. researchgate.netwikipedia.org The use of selenium confers specific properties; selenium compounds are generally more nucleophilic and their corresponding selenoxides are unstable in the presence of β-protons, a property exploited in many synthetic transformations. wikipedia.org This biomimetic cyclization mimics a proposed biosynthetic pathway, providing an elegant route to the complex architecture of these marine natural products. researchgate.net

Prins-Peterson Cyclization Strategies for Oxepane Ring Construction

Development of Stereoselective Synthesis Methodologies for Complex Chiral Centers

The control of stereochemistry is a paramount challenge in the synthesis of this compound. The developed synthetic strategies incorporate sophisticated methods to install the multiple chiral centers with high fidelity. ub.eduescholarship.org The use of starting materials from the "chiral pool," such as readily available chiral epoxides or carbohydrates, is a common tactic to introduce initial stereocenters. acs.orgnumberanalytics.com

In the RCM approach, the stereochemistry of the newly formed centers is dictated by a substrate-controlled alkylation of a chiral α-alkoxy amide. acs.org The inherent chirality of the starting material, combined with the influence of the protecting group (chelating vs. non-chelating), directs the approach of the electrophile to establish the desired relative stereochemistry of the two side chains. acs.orgnih.gov

The Prins-Peterson cyclization strategy achieves high stereoselectivity in the formation of the oxepane ring, exclusively yielding the product with a cis relationship between the two substituents at the C2 and C7 positions. acs.orgcsic.es This high diastereoselectivity is a key feature of the iron-catalyzed tandem reaction sequence. ull.es Further stereocenters, such as the one bearing the bromine atom in neothis compound, are installed in subsequent steps using stereoselective reactions like the Appel reaction. csic.esacs.org These methods showcase how synthetic strategies are designed to build upon existing chirality and introduce new stereocenters in a predictable and controlled manner.

Synthetic Routes to this compound Analogues and Derivatives

The development of synthetic routes to natural products like this compound also enables the synthesis of analogues and derivatives for further study. csic.esmdpi.com The convergent nature of modern synthetic strategies is particularly well-suited for creating libraries of related compounds. nih.gov

The Prins-Peterson cyclization route is a prime example of a flexible strategy for accessing analogues. Having established an efficient synthesis for the oxepene core, different side chains can be introduced to create a variety of derivatives. csic.es The total syntheses of (+)-isolaurepinnacin and (+)-neothis compound were accomplished using a common parallel strategy, diverging only in later steps to install the different enyne geometries and functional groups. csic.esacs.org

Furthermore, the Sonogashira coupling, used to install the characteristic enyne moiety in the synthesis of (-)-isoprelaurefucin, is a powerful tool for generating analogues. libretexts.org By varying the alkyne or vinyl halide coupling partners, a diverse range of derivatives with modified side chains can be accessed. This allows for systematic exploration of the structure-activity relationships within this class of marine natural products.

Table 2: Summary of Synthesized this compound Analogues

| Analogue Name | Key Synthetic Strategy | Number of Steps | Overall Yield (%) | Citation(s) |

| (-)-Isoprelaurefucin | Alkylation-RCM | 14 | 12 | acs.org, acs.org |

| (+)-Isolaurepinnacin | Prins-Peterson Cyclization | 10 | 5 | csic.es, acs.org |

| (+)-Neothis compound | Prins-Peterson Cyclization | 12 | 1.3 | csic.es, acs.org |

| (-)-Laurefucin | Organoselenium Cycloetherification | 9 | 31 | researchgate.net |

Novel Synthetic Transformations and Cascade Reactions Inspired by this compound's Architecture

The structural complexity of this compound has not only been a target for synthesis but also an inspiration for the development of new chemical reactions and strategies. acs.orgmdpi.com The challenges posed by its seven-membered ring and dense stereochemistry have driven innovation in synthetic methodology. 14.139.206

The "protecting group-dependent" alkylation strategy is a novel synthetic transformation born directly from the challenges of preparing the necessary RCM precursor for the this compound synthesis. acs.org This discovery provided a general principle for the diastereoselective synthesis of α,α'-syn- and anti-bis-alkenes, which are valuable precursors for various medium-sized oxacycles. acs.orgnih.gov

Similarly, the iron-catalyzed tandem Prins-Peterson reaction represents a significant advance in the synthesis of oxepenes. csic.esresearchgate.net This cascade reaction, which efficiently constructs the core ring system in a single step with high stereocontrol, was developed as a direct and powerful method to access the lauroxepane skeleton. ull.es The development of such cascade reactions, where multiple bonds and stereocenters are formed in one pot, is a major goal in modern organic synthesis, and the pursuit of molecules like this compound provides a powerful impetus for such discoveries. rsc.org

Investigation of Biological Activities and Molecular Mechanisms

Mechanistic Studies on Neurological Pathway Modulation (e.g., inhibition of pentobarbital (B6593769) effects)

Research has demonstrated that Isoprelaurefucin modulates neurological pathways, notably through its interaction with the effects of barbiturates. In animal models, this compound has been shown to inhibit the effects of pentobarbital in mice. tdx.cat Pentobarbital is a central nervous system (CNS) depressant that functions by binding to GABA-A receptors, a type of ion channel. drugbank.comnih.gov This binding potentiates the effect of the neurotransmitter gamma-aminobutyric acid (GABA), increasing the duration that the chloride ion channel is open and thus prolonging the postsynaptic inhibitory effect. drugbank.com

The inhibition of pentobarbital's effects by this compound suggests a potential interaction with the GABAergic system. The mechanism may involve this compound acting as an antagonist or a negative allosteric modulator at the GABA-A receptor. This could occur through direct competition with pentobarbital for its binding site or by binding to a different, allosteric site that prevents the conformational change induced by the barbiturate. msdmanuals.com Such an interaction would counteract the CNS depression typically caused by pentobarbital. nih.gov

Elucidation of Molecular Interactions within Insect Physiological Systems (e.g., insecticide activity against gnat and mosquito larvae)

This compound has been identified as having high insecticide activity, specifically against the larvae of gnats and mosquitoes. tdx.cat This biological activity is indicative of specific molecular interactions within the physiological systems of these insects. The primary mode of action for many synthetic and natural insecticides is the disruption of the insect's central nervous system. nih.gov

Given its neuroactivity observed in mammals, it is plausible that the insecticidal properties of this compound also stem from neurological disruption. Key molecular targets for insecticides in mosquitoes include the GABA-gated chloride channels (GABA receptors) and mitochondrial protein complexes that are crucial for cellular respiration. nih.govresearchgate.netnih.gov The potent effect on larvae suggests that this compound can effectively penetrate the insect's cuticle and interfere with essential life-sustaining neurological or metabolic pathways.

| Target Organism | Observed Activity | Reference |

|---|---|---|

| Gnat larvae | High insecticide activity | tdx.cat |

| Mosquito larvae | High insecticide activity | tdx.cat |

Effects on Specific Cellular Proliferation Pathways in Research Models

While many compounds isolated from the Laurencia genus have been investigated for cytotoxic and antiproliferative effects, specific studies detailing the effects of this compound on cellular proliferation pathways are not extensively documented in the available literature. dntb.gov.ua Interactions of ligands with cell surface receptors are known to modulate biological processes like cell proliferation and differentiation. unibs.itfrontiersin.org Aberrant signaling from these interactions is often linked to diseases characterized by uncontrolled cell growth. unibs.itfrontiersin.org

For context, other neurologically active compounds have been shown to influence cell proliferation through defined molecular pathways. For example, the β-adrenergic receptor agonist isoproterenol (B85558) can promote the proliferation of glioblastoma cells by activating the ERK1/2 pathway. nih.gov This illustrates a mechanism by which a molecule can impact cell growth, but similar dedicated studies on this compound are needed to determine if it has analogous or opposing effects. A study on brefelamide, an aromatic amide, found that it inhibited the cellular proliferation of human astrocytoma cells, highlighting how natural products can be evaluated for such activity. acs.org

Examination of Antimicrobial or Antifouling Properties and Underlying Mechanisms

This compound is one of several halogenated C15 bromoethers synthesized by red algae of the Laurencia genus. researchgate.netresearchgate.net Extracts from these marine algae have demonstrated antimicrobial properties against various pathogens. researchgate.netresearchgate.net The bioactivity of these extracts is dependent on the specific chemical constituents, which can vary based on the extraction solvent used. researchgate.net As a halogenated secondary metabolite, this compound is likely a contributor to the defensive chemical profile of its source organism. researchgate.netresearchgate.net

The underlying mechanism for the antimicrobial action of halogenated compounds often involves the disruption of microbial cell membranes or interference with essential enzymatic functions. While direct studies on this compound's antifouling capabilities are limited, other related acetogenins (B1209576) have been noted for their potential in this area. scielo.br Furthermore, compounds like siphonodiol, which share a marine natural product origin, have been reported to possess antifungal, antibacterial, and antifouling activities, suggesting a common strategic role for these types of molecules in their native ecosystems.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthesized Analogues

The investigation of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a compound relates to its biological activity and for developing more potent or selective analogues. duke.edu Such studies for this compound and its analogues are made possible through their total chemical synthesis. acs.orgajou.ac.kr The first total synthesis of (–)-Isoprelaurefucin was achieved using a novel strategy involving a "protecting group-dependent" alkylation and ring-closing metathesis, which allows for the creation of the core medium-sized oxacycle structure. acs.org

The development of synthetic methodologies has enabled the production of not only this compound itself but also structurally related compounds and stereoisomers. acs.orgresearchgate.net For instance, efficient syntheses for analogues like (+)-neothis compound have been developed. researchgate.net By creating a library of these analogues with modifications to the ether rings, side chains, or stereocenters, researchers can systematically evaluate which structural features are essential for the observed neurological and insecticidal activities. While detailed SAR tables are not yet published, the synthetic achievements provide the necessary foundation for these future investigations.

| Compound | Significance | Reference |

|---|---|---|

| (–)-Isoprelaurefucin | Natural product; target of total synthesis for SAR studies. | acs.orgajou.ac.kr |

| (+)-Neothis compound | A synthesized analogue, enabling comparative biological evaluation. | researchgate.net |

| (+)-Isolaurepinnacin | A related lauroxane family member whose synthesis provides insight into forming similar structural motifs. | researchgate.net |

Identification and Characterization of Putative Molecular Targets and Ligand-Receptor Interactions

The identification of specific molecular targets is key to understanding a compound's mechanism of action. msdmanuals.com For this compound, its biological activities point toward the nervous system as a primary site of action. The inhibition of pentobarbital effects and the potent insecticidal activity against larvae strongly suggest that the GABA receptor is a putative molecular target. tdx.catdrugbank.comresearchgate.net In this context, this compound would be the ligand, a molecule that binds to a specific recognition site on the receptor macromolecule. msdmanuals.com

The interaction between this compound (the ligand) and the GABA receptor could be characterized as antagonistic. scielo.org.mx This could manifest as competitive antagonism, where this compound binds to the same site as pentobarbital (an allosteric site on the GABA receptor), preventing its action. msdmanuals.com Alternatively, it could be non-competitive antagonism, where this compound binds to a different site on the receptor but still prevents the conformational change required for channel opening. msdmanuals.comscielo.org.mx Molecular dynamics simulations and biophysical investigations are powerful tools that could further elucidate the precise nature of this ligand-receptor interaction, as has been done for other ligands targeting G-protein-coupled receptors. nih.gov

Ecological Roles and Chemical Ecology

Role in Marine Organism Defense Mechanisms Against Predation or Herbivory

Marine organisms, particularly sessile and slow-moving species like algae and certain mollusks, have evolved complex chemical defense systems to deter predators and herbivores. tdx.cat Secondary metabolites are central to these strategies, acting as potent chemical weapons. tdx.cat The accumulation of these compounds can render an organism unpalatable or toxic, providing a significant survival advantage. scielo.brscielo.br

Isoprelaurefucin is produced by red algae of the Laurencia genus, which are frequently grazed upon by herbivorous sea hares of the order Anaspidea. scielo.brscielo.br These mollusks, which lack significant physical protection, are known to sequester secondary metabolites from their algal diet, including acetogenins (B1209576) like this compound. tdx.catscielo.br This sequestration is a key component of their own defense mechanism against predation. scielo.brscielo.br While direct studies testing this compound as a feeding deterrent are not extensively detailed in the provided literature, the broader class of C15 acetogenins from Laurencia has been shown to possess antifeedant properties. scielo.br For instance, isomers of the related acetogenin (B2873293) laurenyne (B1233763) have demonstrated feeding-deterrent activity against goldfish. scielo.br This suggests that this compound likely contributes to the chemical defense portfolio of both the Laurencia algae and the sea hares that consume them.

| Organism | Compound Class | Observed Ecological Role | Reference |

|---|---|---|---|

| Laurencia spp. (Red Algae) | C15 Acetogenins (including this compound) | Primary producers of the compound; likely serves as a chemical defense against herbivory. | scielo.brresearchgate.netresearchgate.net |

| Aplysia spp. (Sea Hares) | Sequestered C15 Acetogenins | Accumulate metabolites from their diet (Laurencia) to use as a defense mechanism against their own predators. | tdx.catscielo.brscielo.br |

| General Marine Herbivores/Predators | Related Acetogenins (e.g., laurenyne isomers) | Exhibit feeding-deterrent properties in laboratory assays. | scielo.br |

Inter-species Chemical Communication and Allelopathy in Marine Environments

Chemical signaling is a fundamental mode of communication in marine ecosystems, influencing everything from mating to competition. pml.ac.uknih.gov Allelopathy, the chemical inhibition of one organism by another, is a crucial process that structures marine communities. In macroalgae, secondary metabolites can act as allelochemicals, affecting the growth and survival of competitors and predators. researchgate.net

Research into the chemical ecology of Laurencia nipponica has revealed the existence of several distinct "chemotypes," where different populations of the same species produce a unique and consistent profile of secondary metabolites. researchgate.net this compound is a characteristic end-product of one of these specific chemotypes. researchgate.netresearchgate.net The synthesis of these specific compounds is genetically determined and remains stable even under varying culture conditions. researchgate.netresearchgate.net This chemical diversity within a single species is thought to play a role in mediating intra-population competition and structuring interactions with other organisms. researchgate.net The release of specific compounds like this compound into the environment could act as a signal to competing algae or inhibit their settlement and growth, thereby securing resources for the Laurencia population.

| Laurencia nipponica Chemotype | Characteristic Secondary Metabolite(s) | Postulated Ecological Role | Reference |

|---|---|---|---|

| Chemotype A | Prepacifenol (Chamigrane-type sesquiterpenoid) | Contributes to allelopathy, mediating competition with other organisms and potentially influencing intrapopulation dynamics. | researchgate.netresearchgate.net |

| Chemotype B | Laurencin (B1674560) (C15 bromoether) | researchgate.netresearchgate.net | |

| Chemotype C | Laureatin (C15 bromoether) | researchgate.netresearchgate.net | |

| Chemotype D | This compound (C15 bromoether) | researchgate.netresearchgate.net |

Influence on Microbial Communities and Biofilm Formation

The surfaces of marine organisms are complex environments, hosting diverse microbial communities that can form biofilms. pasteur.fr The chemical composition of an organism's surface can significantly influence which microbes can colonize it and whether biofilms can be established. Many marine natural products possess antimicrobial properties, which serve to control surface fouling and protect against pathogenic bacteria. scielo.brresearchgate.net

The C15 acetogenins isolated from the Laurencia complex are well-documented for their biological activities, including antibacterial effects. scielo.br While direct testing of this compound against a wide panel of marine bacteria is not specified in the available literature, related acetogenins have shown notable activity. For example, 12-Z-lembyne A demonstrated inhibitory effects against several marine bacteria, including Chromobacterium violaceum and the potential pathogen Vibrio parahaemolyticus. scielo.brscielo.br Given the structural similarity, it is plausible that this compound also contributes to the antimicrobial defense of its host alga, thereby shaping the local microbial community and potentially inhibiting the formation of detrimental biofilms. The ability of an organism to control its microbial surface layer is crucial for its health and survival in the marine environment.

| Compound | Compound Class | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|---|

| 12-Z-Lembyne A | C15 Acetogenin | Chromobacterium violaceum | Active | scielo.brscielo.br |

| 12-Z-Lembyne A | C15 Acetogenin | Clostridium cellobioparum | Active | scielo.brscielo.br |

| 12-Z-Lembyne A | C15 Acetogenin | Vibrio parahaemolyticus | Active | scielo.brscielo.br |

| Chondriol | Related Terpenoid | Gram-positive bacteria | Moderate and selective activity | jcu.edu.au |

Environmental Dynamics, Degradation, and Biotransformation of this compound in Marine Ecosystems

The fate of secondary metabolites upon their release into the marine environment is a critical but often understudied aspect of chemical ecology. The persistence, degradation, and potential biotransformation of a compound determine its sphere of influence and its long-term environmental impact.

For this compound, the scientific literature has focused heavily on its isolation, structural elucidation, and total synthesis. researchgate.netacs.orgajou.ac.kr These studies are crucial for understanding its chemical nature and for enabling further biological testing. However, there is a notable lack of research on its environmental dynamics. The processes governing the degradation of this compound—whether through abiotic factors like photolysis or hydrolysis, or through biotic pathways like microbial metabolism—have not been characterized. Similarly, the potential for biotransformation, where marine microbes might modify the structure of this compound into new compounds with different activities, remains an open area for investigation. Understanding these environmental pathways is essential for a complete picture of the ecological role of this compound and other halogenated acetogenins.

Future Directions and Research Perspectives

Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics

The comprehensive analysis of Isoprelaurefucin and its related metabolites within complex biological samples presents a significant challenge due to their low abundance and structural diversity. nih.gov Future research will necessitate the application of advanced and highly sensitive analytical techniques to overcome these limitations.

Key Techniques and Their Potential Applications:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry will be instrumental in the accurate identification of this compound and its metabolites. mdpi.com These methods provide precise mass-to-charge ratio measurements, enabling the determination of elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become a cornerstone of metabolomics due to its versatility and sensitivity. creative-proteomics.com It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures containing trace amounts of compounds like this compound. creative-proteomics.com Different LC techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), can be coupled with MS for enhanced separation and detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound or its breakdown products, GC-MS offers high chromatographic resolution. sysrevpharm.org This technique is particularly useful for analyzing compounds like fatty acids, which are precursors in the biosynthesis of acetogenins (B1209576). sysrevpharm.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is well-suited for the analysis of polar and ionic metabolites. humanmetabolome.com It separates molecules based on their electrophoretic mobility, providing complementary information to LC-based methods. humanmetabolome.com

Tandem Mass Spectrometry (MS/MS): This technique allows for the structural elucidation of metabolites by fragmenting parent ions and analyzing the resulting daughter ions. This is crucial for distinguishing between isomeric compounds, which are common among C15 acetogenins.

Metabolomic Approaches: Both targeted and untargeted metabolomics will be vital. mdpi.com Untargeted metabolomics can provide a broad overview of the metabolic profile of Laurencia species, potentially revealing previously unknown derivatives of this compound. mdpi.com Targeted metabolomics, on the other hand, will allow for the precise quantification of this compound and its known metabolites, which is essential for understanding its biosynthesis and biological roles. mdpi.com

The integration of these advanced analytical platforms will not only facilitate the detection of this compound at trace levels but also enable a more holistic understanding of the metabolome of its source organisms. nih.gov

Exploration of Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The total synthesis of complex natural products like this compound is often a lengthy and challenging process. Chemoenzymatic and biocatalytic approaches offer promising alternatives that can lead to more efficient and sustainable synthetic routes. researchgate.netnih.gov

Future Research Focus:

Enzyme Discovery and Engineering: A key area of future research will be the identification and characterization of enzymes that can catalyze key steps in the synthesis of the this compound backbone. This may involve screening enzyme libraries or engineering known enzymes to achieve the desired reactivity and selectivity. researchgate.net

Biocatalytic Cascades: The development of one-pot biocatalytic cascades, where multiple enzymatic reactions occur sequentially, could significantly streamline the synthesis of this compound precursors. nih.gov

Chemoenzymatic Strategies: Combining the strengths of chemical synthesis with the selectivity of biocatalysis will be crucial. nih.gov For instance, chemical methods could be used to synthesize a simplified precursor, which is then elaborated by enzymes to introduce specific stereocenters or functional groups. This approach can overcome some of the limitations of purely chemical or biological methods. nih.gov

Flow Biocatalysis: The use of immobilized enzymes in continuous flow systems offers advantages in terms of reusability, scalability, and process control, which will be important for the larger-scale production of this compound or its analogs. orcid.org

Iron Catalysis: The use of iron compounds as catalysts in organic synthesis is an attractive and emerging alternative to precious metals. researchgate.net

By leveraging the power of enzymes, researchers can aim to develop more concise and environmentally friendly syntheses of this compound, making this compound more accessible for further biological investigation. nih.gov

Deeper Elucidation of Biosynthetic Gene Clusters and Enzymes involved in C15 Acetogenin (B2873293) Formation

Understanding the genetic basis of this compound biosynthesis is fundamental to manipulating its production and generating novel analogs. C15 acetogenins are believed to be derived from fatty acid precursors through the action of a suite of biosynthetic enzymes. researchgate.net

Key Research Avenues:

Genome Mining and Biosynthetic Gene Cluster (BGC) Identification: The genomes of Laurencia species likely contain biosynthetic gene clusters (BGCs) responsible for the production of C15 acetogenins. researchgate.netudc.es Identifying these BGCs through genome sequencing and bioinformatic analysis is a critical first step. These clusters typically encode the core biosynthetic enzymes, as well as tailoring enzymes, transporters, and regulatory proteins. researchgate.net

Functional Characterization of Enzymes: Once a putative BGC is identified, the function of each encoded enzyme must be determined. This involves heterologous expression of the genes and in vitro biochemical assays to confirm their roles in the biosynthetic pathway.

Understanding Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Logic: The biosynthesis of acetogenins likely involves polyketide synthases (PKSs) and potentially other large, multi-domain enzymes. researchgate.netsecondarymetabolites.org Deciphering the specific domains and their order within these enzymatic assembly lines will be key to understanding how the carbon skeleton of this compound is constructed.

Elucidating Halogenation Mechanisms: A distinctive feature of this compound is its halogenation. Identifying and characterizing the halogenase enzymes responsible for the incorporation of bromine and chlorine atoms is a major research goal.

Interaction with General Metabolism: Research into how these specialized metabolic pathways are integrated with the broader metabolic network of the organism will provide a more complete picture of their biological function. nih.gov

A thorough understanding of the biosynthetic machinery will not only demystify the formation of this compound but also provide the tools for its biotechnological production and the engineered biosynthesis of novel, structurally diverse analogs.

Development of this compound as a Chemical Biology Probe for Cellular Pathway Investigations

Chemical biology utilizes small molecules to study and manipulate biological processes. pitt.edu this compound, with its unique structure and potential bioactivity, is an excellent candidate for development as a chemical probe. pitt.edu

Strategies for Development and Application:

Synthesis of Analogs and Probes: To be an effective probe, it is often necessary to synthesize analogs of the natural product that incorporate reporter tags, such as fluorescent dyes or biotin, or photo-crosslinking groups. ljmu.ac.uk These modifications allow for the visualization of the molecule's subcellular localization and the identification of its protein targets. ljmu.ac.uk

Target Identification and Validation: A primary goal will be to identify the specific cellular targets of this compound. eu-openscreen.eu Techniques like affinity chromatography using biotinylated probes or chemoproteomics approaches can be employed to pull down interacting proteins, which can then be identified by mass spectrometry. eu-openscreen.eu

Elucidation of Mechanism of Action: Once targets are identified, further studies will be needed to understand how this compound modulates their function and the downstream cellular consequences. This could involve a range of cell-based assays and biochemical experiments. nih.gov

Investigating Specific Cellular Pathways: this compound probes can be used to investigate a variety of cellular processes, such as apoptosis, cell signaling, and metabolic pathways. nih.govnih.gov By observing the effects of the probe on these pathways, researchers can gain new insights into their regulation.

The development of this compound-based chemical probes has the potential to transform this natural product from a mere curiosity into a powerful tool for dissecting complex biological systems. pitt.edu

Exploration of Undiscovered Bioactivities and Novel Molecular Mechanisms

While some biological activities of C15 acetogenins have been reported, the full spectrum of this compound's bioactivity remains to be explored. Its complex and unique chemical structure suggests that it may interact with cellular machinery in novel ways. researchgate.net

Areas for Future Bioactivity Screening and Mechanistic Studies:

Broad-Based Bioactivity Screening: this compound and its synthetic analogs should be screened against a wide range of biological targets and in various disease models. This could include screens for anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Investigation of Novel Molecular Mechanisms: As a halogenated cyclic ether, this compound may possess mechanisms of action that differ from those of more conventional therapeutic agents. Research should focus on uncovering these novel mechanisms, which could involve previously undrugged targets or pathways. nih.gov

Synergistic Effects: The potential for this compound to act synergistically with other therapeutic agents should be investigated. ljmu.ac.uk Combination therapies are a cornerstone of modern medicine, and this compound could enhance the efficacy of existing drugs.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogs, researchers can build a detailed understanding of the structural features that are critical for its bioactivity. This knowledge is essential for the design of more potent and selective derivatives.

The exploration of undiscovered bioactivities and novel molecular mechanisms is a high-risk, high-reward endeavor that could lead to the development of new therapeutic leads and a deeper understanding of fundamental biological processes. nih.gov

Q & A

Basic: What are the standard methodologies for characterizing the structural identity of Isoprelaurefucin?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation and fragmentation patterns .

- Chromatography: HPLC or GC-MS to assess purity and isolate isomers, with retention indices compared to known standards .

Key consideration: Cross-validate results with synthetic analogs or literature data to address ambiguities in spectral interpretation .

Basic: What challenges arise in the synthesis of this compound, and how can they be mitigated?

Answer:

Common challenges include:

- Stereochemical control: Use asymmetric catalysis (e.g., chiral auxiliaries) or enzymatic methods to achieve desired configurations .

- Low yields: Optimize reaction conditions (solvent, temperature, catalysts) via Design of Experiments (DoE) frameworks .

- Byproduct formation: Employ tandem purification strategies (e.g., flash chromatography followed by recrystallization) .

Documentation tip: Report unsuccessful attempts and side reactions to aid reproducibility .

Advanced: How should researchers design experiments to evaluate this compound’s bioactivity while minimizing bias?

Answer:

- Hypothesis-driven frameworks: Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., "Does this compound (I) inhibit [target] in [cell line] (P) compared to [control] (C) over [timeframe] (T)?" .

- Controls: Include positive/negative controls and blinded assays to reduce observer bias .

- Dose-response curves: Use nonlinear regression models (e.g., Hill equation) to quantify efficacy and IC₅₀ values .

Validation: Replicate results across independent labs using standardized protocols .

Advanced: How can contradictory data in this compound studies be systematically analyzed?

Answer:

- Meta-analysis: Aggregate datasets from multiple studies to identify trends, adjusting for variables like solvent polarity or cell-line specificity .

- Error source mapping: Classify discrepancies into categories (e.g., analytical sensitivity, sample degradation) using Ishikawa diagrams .

- Computational validation: Apply molecular dynamics simulations to reconcile conflicting structural-activity relationships .

Reporting standard: Clearly state limitations and contextual factors (e.g., batch variability) in publications .

Methodological: What strategies ensure reproducibility in this compound research?

Answer:

- Detailed protocols: Include step-by-step synthesis, purification, and assay conditions in Supplementary Information (SI) .

- Raw data sharing: Deposit spectral data (NMR, MS) in open repositories (e.g., Zenodo) with metadata tags .

- Reagent traceability: Specify suppliers, lot numbers, and purity grades for all chemicals .

Ethical note: Disclose conflicts of interest (e.g., proprietary catalysts) that may influence outcomes .

Mechanistic Studies: What advanced techniques elucidate this compound’s mode of action?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins .

- Transcriptomics/proteomics: Pair RNA-seq or SILAC with pathway analysis (e.g., KEGG) to identify affected biological networks .

- Kinetic assays: Stopped-flow or surface plasmon resonance (SPR) to measure real-time interaction kinetics .

Data presentation: Use heatmaps or Sankey diagrams to visualize multi-omics integration .

Data Presentation: How should researchers structure tables and figures for this compound studies?

Answer:

- Tables: Follow IMRaD format, with footnotes explaining abbreviations and statistical tests (e.g., ANOVA p-values) .

- Figures: Ensure high resolution (≥300 DPI) with scale bars for microscopy images. Use consistent color schemes across panels .

- Supplementary Material: Provide raw chromatograms, spectral peaks, and crystallographic data (CIF files) .

Journal compliance: Adhere to SI unit conventions and avoid redundant data in text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.